molecular formula C18H17N3O3S B2590451 N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 873676-08-5

N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2590451
CAS No.: 873676-08-5
M. Wt: 355.41
InChI Key: IXLGARSIBMJXAH-UHFFFAOYSA-N
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Description

N-{4-[(4-Methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide-containing acetamide derivative featuring a 4-methyl-2-phenylimidazole moiety linked via a sulfonyl group to a para-substituted phenylacetamide. This compound is structurally characterized by its imidazole ring, which is substituted with a methyl group at position 4 and a phenyl group at position 2. The sulfonyl bridge connects the imidazole to the phenylacetamide core, a configuration that is common in pharmacologically active molecules targeting enzymes or receptors requiring aromatic and heterocyclic interactions.

Properties

IUPAC Name

N-[4-(4-methyl-2-phenylimidazol-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-12-21(18(19-13)15-6-4-3-5-7-15)25(23,24)17-10-8-16(9-11-17)20-14(2)22/h3-12H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLGARSIBMJXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves the formation of the imidazole ring followed by sulfonylation and acetamide formation. Common synthetic routes include:

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides .

Scientific Research Applications

Anti-inflammatory Activity

N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has been investigated for its anti-inflammatory properties. Studies indicate that compounds with imidazole rings can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. For instance, a related compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNFα) release in preclinical models, suggesting a similar mechanism may be applicable to this compound .

Anticancer Potential

Research has shown that imidazole derivatives exhibit cytotoxic effects against various cancer cell lines. This compound could potentially act as an anticancer agent by inducing apoptosis in malignant cells. A study on related compounds indicated that they effectively reduced cell viability in human tumor cells .

Antimicrobial Activity

The sulfonamide group in this compound may contribute to its antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains, indicating that this compound could be explored for its potential as an antibacterial agent .

Case Study 1: Anti-inflammatory Effects

In a comparative study of various imidazole derivatives, N-{4-[5-(4-Fluorophenyl)-3-methylimidazol]-pyridin}-acetamide was highlighted for its dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4), leading to significant anti-inflammatory effects . This suggests that N-{4-[...]} could have similar pathways of action due to its structural similarities.

Case Study 2: Anticancer Research

A recent study examined the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that modifications to the imidazole ring could enhance cytotoxicity, prompting further investigation into N-{4-[...]} as a potential anticancer agent .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Anti-inflammatoryInhibition of TNFα release; potential treatment for inflammatory diseases ,
AnticancerInduction of apoptosis in cancer cells; cytotoxic effects ,
AntimicrobialActivity against bacterial strains; potential for antibiotic development ,

Mechanism of Action

The mechanism of action of N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Imidazole vs. Benzimidazole : The benzimidazole derivative (Compound 29) exhibits anticancer activity due to its planar aromatic system, which may enhance DNA intercalation or kinase inhibition . In contrast, the target compound’s imidazole ring with methyl and phenyl substituents may optimize steric and electronic interactions with hydrophobic enzyme pockets.

Piperazinyl (): The basic piperazine moiety improves solubility and may enhance central nervous system penetration, contributing to analgesic efficacy . Fluorophenyl and Methylsulfinyl (): Electron-withdrawing fluorine and sulfinyl groups enhance binding affinity to COX-2 via polar interactions .

Biological Activity

N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O3SC_{16}H_{15}N_{3}O_{3}S with a molecular weight of 341.37 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study reported that derivatives of imidazole, including this compound, exhibited significant cytotoxicity against various cancer cell lines.

Key Findings:

  • In vitro Studies : The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating effective induction of apoptosis in cancer cells .
  • In vivo Studies : In animal models, treatment with the compound resulted in suppressed tumor growth, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

BacteriaMinimum Inhibitory Concentration (MIC)Inhibition Zone (IZ)
Staphylococcus aureus40 μg/mL21 mm
Bacillus subtilis300 μg/mL12 mm
Escherichia coli200 μg/mL14 mm
Pseudomonas aeruginosa500 μg/mL10 mm

These results indicate that the compound possesses broad-spectrum antibacterial activity, making it a candidate for further development in antibiotic therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The imidazole moiety is known to interact with various enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Bacterial Cell Walls : Its antimicrobial action may involve disrupting the integrity of bacterial cell walls, leading to cell lysis.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in different biological contexts:

  • Cancer Treatment : A study on the efficacy of imidazole derivatives indicated that modifications to the phenyl and sulfonamide groups significantly enhanced anticancer activity .
  • Antimicrobial Testing : Research involving various bacterial strains confirmed that the compound's structural features contribute to its potency against resistant strains .

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